molecular formula C11H19NaO2 B1592752 Sodium undecylenate CAS No. 3398-33-2

Sodium undecylenate

Cat. No.: B1592752
CAS No.: 3398-33-2
M. Wt: 206.26 g/mol
InChI Key: DKYPZNSPQXLRRQ-UHFFFAOYSA-M
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Description

Sodium undecylenate is the sodium salt of undecylenic acid, an unsaturated fatty acid with the chemical formula C₁₁H₁₉NaO₂. It is commonly used for its antifungal properties and is found in various pharmaceutical and personal care products. This compound is particularly effective against fungal infections of the skin, such as athlete’s foot and ringworm .

Mechanism of Action

Target of Action

Sodium undecylenate, a salt form of undecylenic acid, primarily targets fungal infections . It is particularly effective against Candida albicans, an opportunistic pathogenic yeast .

Mode of Action

This compound interacts with its targets by inhibiting the morphogenesis of Candida albicans . This means it prevents the yeast from transitioning to its filamentous form, which is associated with active infections . This interaction disrupts the growth of the fungus, thereby treating the infection .

Biochemical Pathways

It is known that it inhibits the conversion of yeast to the hyphal form, which is associated with active infection, via inhibition of fatty acid biosynthesis .

Pharmacokinetics

It is known that the effectiveness of fatty acids like this compound can be influenced by factors such as the number of carbon atoms in the fatty acid chain and solubility .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth, specifically Candida albicans . By preventing the yeast from transitioning to its filamentous form, this compound effectively treats fungal infections .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . For instance, the antifungal effects of fatty acid salts like this compound are more sensitive to pH than the free fatty acids . Therefore, for this compound to be effective in vivo, it must be delivered to the site of fungal overgrowth in the intestinal tract at an acid pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium undecylenate is typically synthesized from undecylenic acid, which is derived from the pyrolysis of ricinoleic acid found in castor oil. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows the same basic steps but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium undecylenate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form undecylenic alcohol.

    Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

    Oxidation: Undecylenic acid.

    Reduction: Undecylenic alcohol.

    Substitution: Metal undecylenates (e.g., zinc undecylenate).

Comparison with Similar Compounds

    Zinc undecylenate: Another salt of undecylenic acid, used for its antifungal properties.

    Undecylenic acid: The parent compound, used in similar applications but less effective in salt form.

Uniqueness: Sodium undecylenate is unique due to its high solubility in water, making it more suitable for topical applications compared to undecylenic acid. Its effectiveness as an antifungal agent is also enhanced when used in combination with other compounds, such as zinc undecylenate .

Properties

IUPAC Name

sodium;undec-10-enoate
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InChI

InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYPZNSPQXLRRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037039
Record name Sodium undecylenate
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Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Sodium undecylenate
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CAS No.

3398-33-2
Record name Sodium undecylenate
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Record name Sodium undecylenate
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Record name Sodium undec-10-enoate
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Record name sodium undecylenate
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Record name SODIUM UNDECYLENATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of sodium undecylenate in materials science?

A1: this compound is often used as a reactive surfactant in emulsion polymerization. [, , ] This means it participates in the polymerization reaction while also stabilizing the emulsion, leading to unique properties in the resulting polymers. For example, it can be used to create stable nonsoap acrylate emulsions with improved water resistance compared to traditional emulsions containing emulsifiers. []

Q2: How does the presence of this compound affect the properties of polystyrene-butyl acrylate emulsions?

A2: In emulsifier-free emulsion polymerization of styrene-butyl acrylate, this compound plays a crucial role in influencing particle morphology and emulsion stability. [] By incorporating into the polymer structure, it enhances emulsification efficiency, resulting in more uniform and less adhesive particles compared to systems using traditional emulsifiers. [, ] The amount of this compound and the pH of the system can further impact particle size and distribution. []

Q3: Can this compound be used to synthesize nanoparticles? If so, what are the advantages?

A3: Yes, this compound has been successfully used in the synthesis of various nanoparticles. One example is its use in creating oligomeric micelles that can be chemisorbed onto magnetic iron oxide nanoparticles (MNPs). [] These MNP-oSUD nanoparticles exhibit a unique multicore structure with the micelles providing diverse retention mechanisms, making them suitable for extracting a wide range of analytes. [] Additionally, this compound has been used to produce fluorescent magnetic nanoparticles for potential dual-modality imaging applications. []

Q4: How does the structure of this compound contribute to its properties as a surfactant?

A4: this compound possesses a hydrophobic alkyl chain and a hydrophilic carboxylate group. This amphiphilic nature allows it to reside at the interface of oil and water phases, reducing surface tension and stabilizing emulsions. [, ] Furthermore, the presence of a terminal double bond in its alkyl chain allows for its participation in polymerization reactions, making it a reactive surfactant. [, , ]

Q5: Are there any studies on the polymerization of styrene in the presence of this compound?

A5: While the provided abstracts don't directly investigate styrene polymerization with this compound, they do explore similar systems. Research shows that styrene polymerization can occur in the presence of other sodium salts of fatty acids, like sodium oleate. [] The polymerization rate in such systems appears to be independent of the carbon chain length in saturated fatty acid salts. Interestingly, unsaturated fatty acid salts with cis double bonds (sodium linolate, sodium linolenate) show significant influence on styrene polymerization, suggesting a potential role for the double bond in the initiation process. [] Further research could explore if similar behavior is observed with this compound.

Q6: What is the impact of varying the ratio of sodium dodecyl sulfate (SDS) to this compound (UnNa) in the polymerization of poly(methyl methacrylate) (PMMA)?

A6: Research indicates that increasing the ratio of UnNa to SDS during PMMA polymerization leads to smaller and more uniform particles. [] This suggests that UnNa plays a crucial role in controlling particle nucleation and growth. Additionally, increasing the UnNa amount results in a decrease in the glass transition temperature and an increase in mechanical properties of the resulting PMMA, highlighting its influence on the final polymer characteristics. []

Q7: How is this compound used in organic synthesis?

A7: Beyond its applications in polymer chemistry, this compound can serve as a starting material in organic synthesis. For instance, it can be oxidized to produce sebacic acid, a valuable dicarboxylic acid, using ruthenium tetroxide in conjunction with sodium hypochlorite. [] This reaction highlights the potential of this compound as a precursor for synthesizing various other chemicals.

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